molecular formula C13H13NO2S2 B4550130 4-[3-(2-furyl)-2-propen-1-ylidene]-2-(propylthio)-1,3-thiazol-5(4H)-one

4-[3-(2-furyl)-2-propen-1-ylidene]-2-(propylthio)-1,3-thiazol-5(4H)-one

Cat. No.: B4550130
M. Wt: 279.4 g/mol
InChI Key: NJAKAYNSGVTTFF-PGACXJNKSA-N
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Description

4-[3-(2-furyl)-2-propen-1-ylidene]-2-(propylthio)-1,3-thiazol-5(4H)-one is a useful research compound. Its molecular formula is C13H13NO2S2 and its molecular weight is 279.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 279.03877100 g/mol and the complexity rating of the compound is 402. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Insights

Research has been conducted on the synthesis of aromatic fused ring structures through palladium-catalyzed tandem reactions, where compounds similar to "4-[3-(2-furyl)-2-propen-1-ylidene]-2-(propylthio)-1,3-thiazol-5(4H)-one" are used to generate benzofuran derivatives via electrocyclization, showcasing the compound's role in the development of complex aromatic products (Wang et al., 2004). Furthermore, novel ylidene derivatives of tricyclic thiazolo[2,3-d][1,3,5]oxadiazocines, which share structural similarities, have been synthesized and structurally characterized, expanding the compound's application in generating new chemical entities with potential pharmacological activities (Kulakov et al., 2016).

Anticancer and Antioxidant Activities

Derivatives of "this compound" have been evaluated for their anticancer and antioxidant activities. For instance, novel 5-(aroyl)methyl- and 5-(aroyl)methylen-2-ylidene-1,3-thiazolidin-4-ones have demonstrated high antioxidant and anticancer activities, highlighting the therapeutic potential of these compounds in medical research (Saied et al., 2019).

Corrosion Inhibition

The compound and its derivatives have also been explored for their corrosion inhibition capabilities. Quantum chemical and molecular dynamics simulation studies have been performed to predict the corrosion inhibition performances of certain thiazole and thiadiazole derivatives against the corrosion of iron, demonstrating the compound's utility in industrial applications (Kaya et al., 2016).

Molecular Docking Studies

Molecular docking studies have been conducted to investigate the interactions of similar compounds with cancer proteins, providing insights into their potential as therapeutic agents. These studies contribute to understanding the molecular interactions and the structural basis of the compound's activity, which can be pivotal in drug design and discovery processes (Shanmugapriya et al., 2022).

Properties

IUPAC Name

(4Z)-4-[(E)-3-(furan-2-yl)prop-2-enylidene]-2-propylsulfanyl-1,3-thiazol-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2S2/c1-2-9-17-13-14-11(12(15)18-13)7-3-5-10-6-4-8-16-10/h3-8H,2,9H2,1H3/b5-3+,11-7-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJAKAYNSGVTTFF-PGACXJNKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NC(=CC=CC2=CC=CO2)C(=O)S1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCSC1=N/C(=C\C=C\C2=CC=CO2)/C(=O)S1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[3-(2-furyl)-2-propen-1-ylidene]-2-(propylthio)-1,3-thiazol-5(4H)-one
Reactant of Route 2
4-[3-(2-furyl)-2-propen-1-ylidene]-2-(propylthio)-1,3-thiazol-5(4H)-one
Reactant of Route 3
4-[3-(2-furyl)-2-propen-1-ylidene]-2-(propylthio)-1,3-thiazol-5(4H)-one
Reactant of Route 4
4-[3-(2-furyl)-2-propen-1-ylidene]-2-(propylthio)-1,3-thiazol-5(4H)-one
Reactant of Route 5
4-[3-(2-furyl)-2-propen-1-ylidene]-2-(propylthio)-1,3-thiazol-5(4H)-one
Reactant of Route 6
4-[3-(2-furyl)-2-propen-1-ylidene]-2-(propylthio)-1,3-thiazol-5(4H)-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.